REACTION_CXSMILES
|
[C:1]1([O-:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].CN1CCCC1=O.[Cl:16][C:17](Cl)=[CH:18][C:19]([CH3:24])([CH3:23])[CH:20]([CH3:22])[CH3:21]>C(Cl)Cl>[Cl:16][CH:17]=[C:18]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:19]([CH3:24])([CH3:23])[CH:20]([CH3:22])[CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
487 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[O-].[Na+]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC(C(C)C)(C)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
by shaking withh dilute sodium hydroxide solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
does not fall below 195° C
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the mixture is heated at 200°-210° C. for 8 hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
extracting it
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
DISTILLATION
|
Details
|
this product being distilled at 105°-120° C./0.1 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=C(C(C(C)C)(C)C)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 337 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |